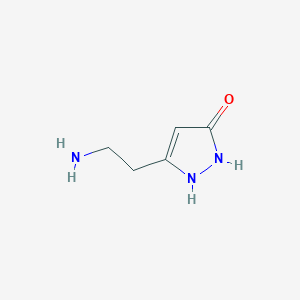

5-(2-aminoethyl)-2,3-dihydro-1H-pyrazol-3-one

CAS No.:

Cat. No.: VC17468192

Molecular Formula: C5H9N3O

Molecular Weight: 127.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H9N3O |

|---|---|

| Molecular Weight | 127.14 g/mol |

| IUPAC Name | 5-(2-aminoethyl)-1,2-dihydropyrazol-3-one |

| Standard InChI | InChI=1S/C5H9N3O/c6-2-1-4-3-5(9)8-7-4/h3H,1-2,6H2,(H2,7,8,9) |

| Standard InChI Key | PLOSFZSRWGGYMQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(NNC1=O)CCN |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 5-(2-aminoethyl)-1,2-dihydropyrazol-3-one, reflects its core pyrazolone ring system substituted with a 2-aminoethyl group at the 5-position. The pyrazolone ring exists in a partially unsaturated state, with one double bond between N1 and C2, while the ketone group at C3 introduces polarity. The aminoethyl side chain (–CH₂CH₂NH₂) provides a primary amine functional group, enabling participation in hydrogen bonding and protonation-dependent solubility .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₉N₃O | |

| Molecular Weight | 127.14 g/mol | |

| IUPAC Name | 5-(2-aminoethyl)-1,2-dihydropyrazol-3-one | |

| Canonical SMILES | C1=C(NNC1=O)CCN | |

| InChI Key | PLOSFZSRWGGYMQ-UHFFFAOYSA-N |

The Standard InChI string (InChI=1S/C5H9N3O/c6-2-1-4-3-5(9)8-7-4/h3H,1-2,6H2,(H2,7,8,9)) encodes the compound’s connectivity and stereochemical features. The aminoethyl group’s flexibility allows conformational adaptability, which is critical for binding to biological targets or metal ions .

Solubility and Stability

While explicit solubility data for the base compound are unavailable, its hydrochloride salt (5-(2-aminoethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride, CAS 66643-75-2) exhibits enhanced water solubility due to ionic character . The dihydrochloride derivative has a molecular weight of 200.06 g/mol and a formula of C₅H₁₁Cl₂N₃O, with the amine group protonated to –NH₃⁺ . The free base is likely stable under anhydrous conditions but may undergo hydrolysis in acidic or basic environments due to the ketone and amine functionalities .

Synthesis Pathways

Cyclocondensation Strategies

Pyrazolones are typically synthesized via cyclocondensation reactions between hydrazines and 1,3-diketones or β-keto esters. For 5-(2-aminoethyl)-2,3-dihydro-1H-pyrazol-3-one, a plausible route involves reacting 2-hydrazinylethylamine with a β-keto acid derivative such as levulinic acid (4-oxopentanoic acid). The reaction proceeds through nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration and tautomerization to form the pyrazolone ring .

General Reaction Scheme:

-

Hydrazine Formation:

-

Cyclization:

Intramolecular dehydration forms the pyrazolone ring. -

Purification:

Crystallization or chromatography isolates the product.

Salt Formation

The dihydrochloride salt is synthesized by treating the free base with hydrochloric acid, as evidenced by the existence of 5-(2-aminoethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride (CAS 66643-75-2) . This salt improves solubility for biological testing or coordination chemistry applications .

| Metal Ion | Coordination Mode | Potential Application |

|---|---|---|

| Cu(II) | N,O-chelation | Antioxidant catalysts |

| Fe(III) | N,O-bridging | Magnetic materials |

| Zn(II) | Monodentate | Enzyme inhibition studies |

Analytical Characterization

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Signals for the pyrazolone ring protons (δ 6.5–7.5 ppm), methylene groups in the aminoethyl side chain (δ 2.8–3.5 ppm), and amine protons (δ 1.5–2.5 ppm).

-

¹³C NMR: Carbonyl carbon at δ 170–180 ppm, aromatic carbons at δ 110–130 ppm, and aliphatic carbons at δ 30–50 ppm .

Infrared (IR) Spectroscopy:

Mass Spectrometry:

-

ESI-MS typically shows a molecular ion peak at m/z 127.14 ([M+H]⁺).

X-ray Crystallography

Single-crystal X-ray studies of related pyrazolones reveal planar ring systems with bond lengths consistent with partial double-bond character between N1 and C2 . Hydrogen bonding between the amine and ketone groups stabilizes the crystal lattice .

Biological Activity and Research Directions

Future Research Priorities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume